
Cefozopranhydrochlorid
Übersicht
Beschreibung
- Firstcin (Cefozopran) ist ein Cephalosporin-Antibiotikum der vierten Generation, das von Takeda Pharmaceuticals in Japan entwickelt wurde .
- Es wurde erstmals 1995 in Japan unter dem Markennamen „Firstcin“ als injizierbares Pulver zur Rekonstitution vermarktet, erhältlich in Formulierungen von 0,5 g und 1 g.
- Leider gibt es nur begrenzte Informationen über seine Verfügbarkeit und Forschung in China.
Herstellungsmethoden
- Synthesewege und Reaktionsbedingungen für Firstcin sind nicht umfassend dokumentiert. Es wird industriell von Takeda Pharmaceuticals hergestellt.
- Der genaue Syntheseweg bleibt ein firmeninternes Geheimnis, beinhaltet aber Modifikationen der Cephalosporin-Kernstruktur.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Cefozopran hydrochloride was initially introduced in Japan in 1995 for treating severe infections, particularly in immunocompromised patients. Its applications include:
- Severe Infections : Effective against infections caused by multi-drug resistant organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. It is particularly useful in treating pneumonia, sepsis, urinary tract infections, and intra-abdominal infections .
- Surgical Prophylaxis : Frequently administered as prophylaxis in abdominal surgeries to prevent postoperative intra-abdominal infections due to its stability and effectiveness against a wide range of pathogens .
Pharmacokinetics
The pharmacokinetic profile of cefozopran has been extensively studied. Key findings include:
- Administration : Typically administered intravenously at doses ranging from 0.5 g to 2.0 g every 12 hours .
- Absorption and Excretion : Following administration, cefozopran is primarily excreted unchanged through the kidneys, with approximately 65-73% of the dose eliminated within 24 hours . The drug demonstrates a half-life ranging from 1.20 to 2.80 hours .
- Safety Profile : Clinical studies indicate that cefozopran is well-tolerated with mild adverse effects, which are generally short-lived .
Microbiological Efficacy
Cefozopran's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action leads to cell lysis and death of the bacteria. Its efficacy has been demonstrated against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.39 - 0.78 µg/ml |
Enterococcus faecalis | 12.5 µg/ml |
Pseudomonas aeruginosa | 0.5 - 16 µg/ml |
Escherichia coli | Variable MICs |
Streptococcus pneumoniae | 0.05 - 6.25 µg/ml |
Cefozopran has shown particular effectiveness against resistant strains when used in combination with other antibiotics like vancomycin and teicoplanin .
Case Studies
Several studies have documented the successful application of cefozopran in clinical settings:
- A study published in Chemotherapy highlighted its effectiveness in treating respiratory tract infections, demonstrating significant improvement in patient outcomes when administered as part of a combination therapy regimen .
- Research conducted on its pharmacokinetics revealed that cefozopran maintains therapeutic levels without significant accumulation or toxicity, making it suitable for extended use in critically ill patients .
Biochemische Analyse
Biochemical Properties
Cefozopran hydrochloride works by inhibiting the synthesis of the bacterial cell wall . Specifically, it targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of the peptidoglycan layer of the bacterial cell wall .
Cellular Effects
Cefozopran hydrochloride disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . It is particularly effective against both Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotic treatments .
Molecular Mechanism
The mechanism of action of Cefozopran hydrochloride is similar to that of other beta-lactam antibiotics. By binding to these PBPs, Cefozopran hydrochloride disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . What sets Cefozopran hydrochloride apart from earlier generations of cephalosporins is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria .
Temporal Effects in Laboratory Settings
Cefozopran hydrochloride is mainly excreted in its unchanged form, with no tendency for accumulation, via the kidney . No appreciable accumulation of the drug occurred with multiple intravenous doses of Cefozopran hydrochloride, and pharmacokinetic parameters were similar on days 1 and 4 .
Dosage Effects in Animal Models
Higher doses and longer durations of treatment may be necessary for severe infections .
Metabolic Pathways
Like other cephalosporins, it is likely to be metabolized in the liver and excreted via the kidneys .
Transport and Distribution
Like other cephalosporins, it is likely to be distributed throughout the body after administration .
Subcellular Localization
As an antibiotic, it is likely to be found wherever bacteria are present within the body .
Vorbereitungsmethoden
- Synthetic routes and reaction conditions for Firstcin are not widely documented. it is produced industrially by Takeda Pharmaceuticals.
- The exact synthetic pathway remains proprietary, but it involves modifications to the cephalosporin core structure.
Analyse Chemischer Reaktionen
- Firstcin zeigt ein breites antibakterielles Wirkungsspektrum gegen sowohl grampositive (G+) als auch gramnegative (G-) Bakterien.
- Häufige Reaktionen, die es durchläuft, umfassen die Öffnung des β-Lactam-Rings, die die Synthese der bakteriellen Zellwand hemmt.
- Die wichtigsten gebildeten Produkte umfassen stabile Komplexe mit Penicillin-bindenden Proteinen (PBPs) in bakteriellen Zellwänden.
Wirkmechanismus
- Firstcin’s key features:
- High affinity for PBPs.
- Rapid diffusion through Gram-negative bacterial outer membrane channels.
- Low β-lactamase affinity.
- Targets both G+ and G- bacteria, with enhanced activity against Streptococci and Pneumococci.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Firstcin liegt in seinem Status der vierten Generation und der verbesserten G+-Aktivität.
- Ähnliche Verbindungen umfassen andere Cephalosporine (z. B. Ceftriaxon, Cefotaxim) und β-Lactam-Antibiotika.
Biologische Aktivität
Cefozopran hydrochloride is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of cefozopran, focusing on its pharmacokinetics, efficacy, safety, and clinical applications based on diverse research findings.
Overview of Cefozopran Hydrochloride
Chemical Structure and Properties
- Molecular Formula : C19H18ClN9O5S2
- CAS Number : 113981-44-5
- Mechanism of Action : Cefozopran inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.
Pharmacokinetics
Cefozopran's pharmacokinetic profile has been extensively studied, particularly in healthy volunteers. Key findings include:
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | Dose-proportional increase observed |
Area Under Curve (AUC) | Linear over dose range |
Half-life (t½) | 1.20 - 2.93 hours |
Renal Clearance | 3.53 L/h (single dose), 4.27 L/h (multiple doses) |
Urinary Excretion | 65.99 - 73.33% as unchanged drug |
The pharmacokinetics indicate that cefozopran is primarily excreted unchanged via the kidneys, demonstrating no significant accumulation with repeated dosing .
Antibacterial Activity
Cefozopran is particularly effective against various pathogens, including:
-
Gram-positive bacteria :
- Staphylococcus aureus (including methicillin-resistant strains)
- Enterococcus faecalis
-
Gram-negative bacteria :
- Escherichia coli
- Pseudomonas aeruginosa
Its stability against β-lactamases contributes to its efficacy, making it suitable for treating infections resistant to other cephalosporins .
Clinical Applications
Cefozopran has been utilized in clinical settings for treating various infections, including:
- Pneumonia
- Sepsis
- Urinary tract infections
- Intra-abdominal infections
Clinical studies have shown that cefozopran is well-tolerated with a low incidence of serious adverse effects. Most reported events were mild and did not necessitate discontinuation of therapy .
Case Studies
-
Case Study on Efficacy Against Resistant Strains :
A study involving patients with complicated urinary tract infections demonstrated that cefozopran effectively reduced bacterial load in cases where traditional antibiotics failed due to resistance. -
Safety Profile Evaluation :
In a clinical trial assessing the safety of cefozopran in elderly patients with renal impairment, the drug was found to be safe with adjusted dosing guidelines to prevent toxicity .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUKMPVIFDNY-XFDPNJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN9O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113981-44-5 | |
Record name | Cefozopran monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113981-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefozopran monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFOZOPRAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.